molecular formula C25H17ClFN3O2S B7732552 (2Z)-2-[5-(4-chlorobenzyl)-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-phenylethanamide

(2Z)-2-[5-(4-chlorobenzyl)-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-phenylethanamide

Cat. No.: B7732552
M. Wt: 477.9 g/mol
InChI Key: IMMVMQAZWAOHQD-DAFNUICNSA-N
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Description

The compound (2Z)-2-[5-(4-chlorobenzyl)-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-phenylethanamide is a complex organic molecule featuring a thiazolidinone core. This compound is characterized by the presence of various functional groups, including a cyano group, a phenyl group, and halogenated benzyl and phenyl rings. These structural features make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Core: This step involves the cyclization of a thiourea derivative with a halogenated benzaldehyde under acidic conditions to form the thiazolidinone ring.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.

    Attachment of the Halogenated Benzyl and Phenyl Rings: These groups are introduced through Friedel-Crafts alkylation reactions using the corresponding halogenated benzyl and phenyl halides.

    Final Coupling: The final step involves coupling the intermediate with N-phenylethanamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are used under anhydrous conditions for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidinone core and the cyano group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The halogenated benzyl and phenyl rings enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[5-(4-chlorobenzyl)-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-phenylethanamide
  • This compound

Uniqueness

This compound is unique due to its combination of functional groups and structural features The presence of both a cyano group and a thiazolidinone core, along with halogenated benzyl and phenyl rings, distinguishes it from other similar compounds

Properties

IUPAC Name

(2Z)-2-[5-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFN3O2S/c26-17-8-6-16(7-9-17)14-22-24(32)30(20-12-10-18(27)11-13-20)25(33-22)21(15-28)23(31)29-19-4-2-1-3-5-19/h1-13,22H,14H2,(H,29,31)/b25-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMVMQAZWAOHQD-DAFNUICNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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